molecular formula C19H16N4O5S B2523330 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-76-0

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2523330
CAS No.: 946258-76-0
M. Wt: 412.42
InChI Key: YSWMSHSYNHBOIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide could participate in hydrolysis or reduction reactions, and the thiazole could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) could enhance its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The synthesis of complex organic molecules often involves constructing novel chemical frameworks with potential biological or material applications. For example, research on the synthesis of benzothiazole derivatives has shown promising antibacterial activity, highlighting the importance of these compounds in developing new antimicrobial agents (Palkar et al., 2017). Another study on the synthesis of 1,3-diphenyl-1,4-dihydrothiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls discussed their potential as multifunctional materials due to their stable radical properties and reversible electrochemical behavior (Berezin et al., 2012).

Biological Activities and Pharmacological Potentials

Several compounds featuring benzothiazole and pyridine cores have been explored for their biological activities. For instance, derivatives of benzo[d]thiazole-2-carboxamide have been evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, showing moderate to excellent potency against various cancer cell lines without significant toxicity to normal cells (Zhang et al., 2017). Additionally, compounds with a 1,3-benzothiazol-2-yl structure have been synthesized and screened for diuretic activity, identifying promising candidates for further pharmacological exploration (Yar & Ansari, 2009).

Chemical Properties and Mechanistic Insights

The exploration of chemical properties and mechanistic insights into how these compounds interact with biological systems is crucial for the development of new therapeutic agents. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption was investigated, identifying specific antagonists that could represent novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure for improved potency and selectivity. Additionally, detailed studies on its synthesis and reaction behavior could provide valuable information for the design of new compounds .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-16-4-2-12(8-21-16)18(26)23-19-22-13(9-29-19)6-17(25)20-7-11-1-3-14-15(5-11)28-10-27-14/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWMSHSYNHBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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